molecular formula C11H9ClO5 B1312707 3,5-Bis(acetyloxy)benzoyl chloride CAS No. 39192-49-9

3,5-Bis(acetyloxy)benzoyl chloride

Cat. No. B1312707
CAS RN: 39192-49-9
M. Wt: 256.64 g/mol
InChI Key: QFBUFKRWGXGPEH-UHFFFAOYSA-N
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Description

3,5-Bis(acetyloxy)benzoyl chloride is a chemical compound with the molecular formula C11H9ClO5 . It is used in research and has a molecular weight of 256.64 .


Synthesis Analysis

The synthesis of 3,5-Bis(acetyloxy)benzoyl chloride involves the reaction of 3,5-diacetoxybenzoic acid with thionyl chloride . The mixture is refluxed for 3-5 hours, then the solvent and remaining thionyl chloride are distilled off . The crude solid is dissolved in toluene, and the solution is filtered . The product is dried at room temperature under 1 mbar to obtain 3,5-diacetoxybenzoyl chloride as a white solid .


Molecular Structure Analysis

The molecular structure of 3,5-Bis(acetyloxy)benzoyl chloride consists of a benzoyl chloride core with acetyloxy groups attached at the 3 and 5 positions . The presence of these acetyloxy groups differentiates it from the acetyl group by the presence of an additional oxygen atom .


Physical And Chemical Properties Analysis

3,5-Bis(acetyloxy)benzoyl chloride is a compound with a molecular weight of 256.64 . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Polymer Synthesis

3,5-Bis(acetyloxy)benzoyl chloride has been extensively used in the field of polymer synthesis. It has facilitated the development of hyperbranched polyesters with controlled degrees of polymerization and molecular weights. For instance, Kricheldorf et al. (1999) demonstrated the synthesis of star-shaped hyperbranched polyesters using this compound, highlighting its role in controlling the molecular structure of the polymers (Kricheldorf, Bolender, & Wollheim, 1999). Similarly, Wooley et al. (1994) described a procedure for preparing hyperbranched aromatic polyesters using a chloride ion-free version of this compound, which resulted in polymers with significant amounts of free phenolic groups (Wooley, Hawker, Lee, & Fréchet, 1994).

Synthesis of Drug Intermediates

This compound is also used in synthesizing important drug intermediates. For example, Zhou Xiao-rui (2006) outlined the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a key drug intermediate, from 1,3-bis(trifluoromethyl)benzene, achieving a total yield of 61.7% (Zhou Xiao-rui, 2006).

Development of Antiallergic and Antiinflammatory Agents

In the pharmaceutical sector, 3,5-Bis(acetyloxy)benzoyl chloride is instrumental in developing novel antiallergic and anti-inflammatory agents. Ban et al. (1998) synthesized a series of m-bis(glycoloylamino)benzene derivatives using this compound, which exhibited notable inhibition in rat PCA assays (Ban et al., 1998).

Chemical Research and Synthesis

The compound is also a key component in various chemical research and synthesis projects. For example, Frandsen and Jacobsen (1978) conducted reactions involving pyran-2,4,6-trione with benzoyl chloride, illustrating the versatile applications of this compound in chemical syntheses (Frandsen & Jacobsen, 1978).

properties

IUPAC Name

(3-acetyloxy-5-carbonochloridoylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO5/c1-6(13)16-9-3-8(11(12)15)4-10(5-9)17-7(2)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBUFKRWGXGPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463805
Record name 3,5-DIACETOXYBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(acetyloxy)benzoyl chloride

CAS RN

39192-49-9
Record name 3,5-DIACETOXYBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-acetyloxy-5-carbonochloridoylphenyl) acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 250 ml three-necked flask with magnetic stirrer, thermometer and condenser was charged with 15.4 g (64.7 mmol) of 3,5-diacetoxybenzoic acid, 10 ml of thionyl chloride and 80 ml of CH2Cl2. The mixture was refluxed for 3-5 hours. Then the solvent and remaining thionyl chloride were distilled off. Fresh CH2Cl2 was added and distilled off again. The crude solid was dissolved in 120 ml toluene, and the solution was filtered. Evaporated the solvent out and dried the product at room temperature under 1 mbar. 16.3 g of 3,5-diacetoxybenzoyl chloride were obtained as a white solid. The yield was 98.2%.
Quantity
15.4 g
Type
reactant
Reaction Step One
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10 mL
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80 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A stirring mixture of 68.2 g (0.29 mole) of 3,5-diacetoxybenzoic acid and 21 ml (0.29 mole) of thionyl chloride in 150 ml of dry benzene was heated in an oil bath at 80°-90° C. for 2 hours. After cooling the benzene was removed in vacuo to leave 3,5-diacetoxybenzoyl chloride as a tan, solid which was recrystallized from cyclohexane as colorless crystals, mp 87°-89° C., 61.8 g (83% yield).
Quantity
68.2 g
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reactant
Reaction Step One
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21 mL
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reactant
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Quantity
150 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3,5-Diacetoxybenzoic acid (15 g, 63 mM) was suspended in dichloromethane (100 mls), THF(20 mls) with oxalyl chloride (7.34 mls, 69.3 mM) and DMF(2–3 drops) added. The resultant mixture was stirred for three hours at ambient temperature in a flask fitted with a gas bubbler. This gave a pale brown solution. After concentration ‘in vacuo’ the residue was triturated with diethyl ether. This gave a colourless solid, 3,5-diacetoxybenzoyl chloride (15.95 g) which was used for the next stage without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
7.34 mL
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reactant
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[Compound]
Name
DMF(2–3 drops)
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0 (± 1) mol
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[Compound]
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resultant mixture
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0 (± 1) mol
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Quantity
100 mL
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Reaction Step Four

Synthesis routes and methods V

Procedure details

3,5-Dihydroxybenzoic acid (7.2 g, 50 mM) was dissolved in 11 ml of acetic anhydride. To the resulting solution were added 5 drops of sulfuric acid, followed by stirring at room temperature for 20 minutes. Subsequently, 10 g of ice was added and 12 ml of 1N hydrochloric acid was then added. After sonication, a precipitated crystal was recovered by filtration. Washing the crystal with toluene gave 3,5-diacetoxybenzoic acid (10.23 g). The obtained 3,5-diacetoxybenzoic acid (2.38 g, 10 mM) was dissolved in 5 ml of SOCl2 and the solution was heated under reflux at 80° C. for 1 hour. The solvent SOCl2 was distilled off under reduced pressure to yield 3,5-diacetoxybenzoyl chloride (2.44 g).
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Gonsiorek, CA Lunn, X Fan, G Deno… - British journal of …, 2007 - Wiley Online Library
Background and purpose: The peripheral cannabinoid receptor (CB 2 ) is expressed on peripheral immune cells and is thought to have a role in the immunosuppressive effects of …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com

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